![molecular formula C24H22FN5O2S B3011379 N-(3-氟苯基)-2-(4-氧代-7-苯基-2-(哌啶-1-基)噻唑并[4,5-d]嘧啶-5(4H)-基)乙酰胺 CAS No. 1203264-28-1](/img/structure/B3011379.png)

N-(3-氟苯基)-2-(4-氧代-7-苯基-2-(哌啶-1-基)噻唑并[4,5-d]嘧啶-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

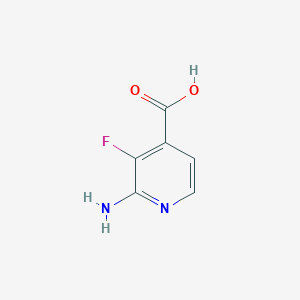

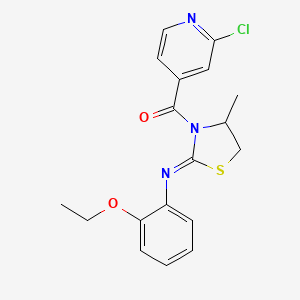

The compound "N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" is a derivative of thiazolo[4,5-d]pyridazinone, which is a class of compounds known for their potential biological activities. This particular compound has not been directly mentioned in the provided papers, but its structure suggests that it may have similar properties to the compounds discussed in the papers, such as anticancer activity and kinase inhibitory activity.

Synthesis Analysis

The synthesis of related thiazolo[4,5-d]pyridazinone derivatives typically involves the reaction of substituted thiazol-4-carboxylates with hydrazine, yielding compounds with various substituents at the N-position, such as pyrrolidino, piperidino, or morpholino groups . These reactions are generally high-yielding, with yields ranging from 78% to 87%. Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with appropriate modifications to introduce the 3-fluorophenyl and piperidin-1-yl groups.

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyridazinone derivatives is characterized by the presence of a thiazole ring fused to a pyridazinone moiety. Substituents on the thiazole and pyridazinone rings, such as phenyl or fluorophenyl groups, can significantly influence the biological activity of these compounds. The piperidin-1-yl group attached to the pyridazinone ring is a common feature in these molecules and is known to contribute to their biological activity .

Chemical Reactions Analysis

The thiazolo[4,5-d]pyridazinone core is a versatile scaffold that can undergo various chemical reactions to introduce different functional groups. The presence of the acetamide group suggests potential for further derivatization, as seen in the synthesis of N-benzyl-substituted acetamide derivatives, which were evaluated for Src kinase inhibitory activities . The fluorine atom on the phenyl ring could also influence the reactivity of the compound, potentially affecting its binding to biological targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" are not provided, related compounds in this class typically exhibit properties that make them suitable for biological studies. For instance, the solubility, stability, and lipophilicity of these compounds can be tailored by modifying the substituents on the thiazole and pyridazinone rings, which can affect their pharmacokinetic and pharmacodynamic profiles .

科学研究应用

抗炎活性

N-(3-氟苯基)-2-(4-氧代-7-苯基-2-(哌啶-1-基)噻唑并[4,5-d]嘧啶-5(4H)-基)乙酰胺及其衍生物已被研究其抗炎特性。桑德和马莱拉朱(2013 年)合成了 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的衍生物,发现一些化合物具有显着的抗炎活性 (Sunder & Maleraju, 2013)。

生物活性与合成

进一步的研究集中在合成新化合物和评估其生物活性。例如,Demchenko 等人(2015 年)合成了一系列新化合物并测试了它们的体内镇痛和抗炎活性,并通过各种光谱方法证实了它们的结构 (Demchenko et al., 2015)。

抗菌和抗癌特性

这些化合物还因其抗菌和抗癌特性而受到研究。Sathe 等人(2011 年)报道了氟代苯并噻唑咪唑化合物的合成,显示出有希望的抗菌活性 (Sathe et al., 2011)。此外,丁等人(2012 年)探索了具有咪唑并[2,1-b]噻唑骨架的化合物对人癌细胞系的细胞毒性,发现某些衍生物具有潜力 (Ding et al., 2012)。

Src 激酶抑制和抗癌活性

Fallah-Tafti 等人(2011 年)合成了 N-苄基取代的乙酰胺衍生物,并评估了它们的 Src 激酶抑制活性,证明了潜在的抗癌特性 (Fallah-Tafti et al., 2011)。

属性

IUPAC Name |

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2S/c25-17-10-7-11-18(14-17)26-19(31)15-30-23(32)21-22(20(28-30)16-8-3-1-4-9-16)33-24(27-21)29-12-5-2-6-13-29/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPNHUSAFLTZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/no-structure.png)

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)